molecular formula C14H9F2N3O B2682827 N-(3,4-difluorophenyl)-1H-indazole-3-carboxamide CAS No. 946339-72-6

N-(3,4-difluorophenyl)-1H-indazole-3-carboxamide

Cat. No. B2682827
CAS RN: 946339-72-6
M. Wt: 273.243
InChI Key: NGBNZMVOINZJTG-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-1H-indazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its pharmacological properties, and its synthesis method has been optimized to obtain high yields.

Scientific Research Applications

Selective and Reversible Monoamine Oxidase B Inhibition

N-(3,4-difluorophenyl)-1H-indazole-3-carboxamide and similar compounds have been found to be highly potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B). These compounds demonstrate significant selectivity over MAO-A, making them potentially useful in the treatment of neurological disorders like Parkinson's disease (Tzvetkov et al., 2014).

Antiproliferative Activity Against Cancer Cell Lines

Several N-phenyl-1H-indazole-1-carboxamides, structurally related to N-(3,4-difluorophenyl)-1H-indazole-3-carboxamide, have been synthesized and found to exhibit in vitro antiproliferative activity against various cancer cell lines. These compounds have shown effectiveness particularly against colon and melanoma cell lines, indicating potential utility in cancer research (Maggio et al., 2011).

Insights into Enzyme-Inhibitor Interaction

The tautomeric properties of compounds structurally related to N-(3,4-difluorophenyl)-1H-indazole-3-carboxamide have been studied for understanding their high potency and selectivity as MAO-B inhibitors. This research provides insights into the interaction of these inhibitors with the enzyme binding site, which is crucial for developing more effective drugs for treating neurological disorders (Tzvetkov et al., 2017).

Synthesis and Crystal Structure Analysis

The synthesis and crystal structure of compounds similar to N-(3,4-difluorophenyl)-1H-indazole-3-carboxamide have been studied to understand their structural properties. This research contributes to the knowledge of how molecular structure affects biological activity, which is important for drug design and development (Hao et al., 2017).

properties

IUPAC Name

N-(3,4-difluorophenyl)-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F2N3O/c15-10-6-5-8(7-11(10)16)17-14(20)13-9-3-1-2-4-12(9)18-19-13/h1-7H,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBNZMVOINZJTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)C(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-difluorophenyl)-1H-indazole-3-carboxamide

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